molecular formula C14H20N4O B11808393 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11808393
M. Wt: 260.33 g/mol
InChI Key: DFHHTLPSUMWQLM-UHFFFAOYSA-N
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Description

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a piperazine ring, a pyridine ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding primary alcohol.

    Substitution: The major products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of piperazine, pyridine, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

2-(6-piperazin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H20N4O/c19-11-18-7-1-2-13(18)12-3-4-14(16-10-12)17-8-5-15-6-9-17/h3-4,10-11,13,15H,1-2,5-9H2

InChI Key

DFHHTLPSUMWQLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=C(C=C2)N3CCNCC3

Origin of Product

United States

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